3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
Description
Properties
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-3-oxopropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-2-11-6-7(5-10-11)8(12)3-4-9/h5-6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGVXDOWMXMPRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most direct method for synthesizing 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile involves the base-mediated condensation of ethyl 1-ethyl-1H-pyrazole-4-carboxylate with acetonitrile. This approach mirrors the synthesis of 3-(3-methylbenzofuran-2-yl)-3-oxopropanenitrile reported by JSTAGE.
Procedure :
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Ethyl 1-ethyl-1H-pyrazole-4-carboxylate (0.1 mol) is dissolved in a mixture of dry benzene (250 mL) and dimethylformamide (10 mL).
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Acetonitrile (4.1 mL, 0.1 mol) and sodium hydride (4.8 g, 60% dispersion) are added under inert conditions.
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The reaction mixture is refluxed for 4 hours, cooled, and neutralized with hydrochloric acid (pH 7).
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The precipitated product is filtered, washed with water, and recrystallized from ethanol.
Spectral Characterization
-
IR (KBr) : Peaks at 2260 cm⁻¹ (C≡N stretch) and 1682 cm⁻¹ (C=O stretch).
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¹H NMR (DMSO-d₆) : δ 1.42 (t, 3H, CH₂CH₃), 4.02 (q, 2H, CH₂CH₃), 7.85 (s, 1H, pyrazole C5-H), 8.32 (s, 1H, pyrazole C3-H), 3.54 (s, 2H, CH₂CO).
Step 2: Introduction of the 3-Oxo Group
-
Procedure :
Spectral Data
Multicomponent Reaction Using Malononitrile
One-Pot Synthesis
A one-pot approach leverages malononitrile’s reactivity to form the oxopropanenitrile moiety directly on the pyrazole ring.
Procedure :
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1-Ethyl-1H-pyrazole-4-carboxylic acid (0.01 mol), malononitrile (0.01 mol), and phosphorus oxychloride (0.02 mol) are heated at 80°C in acetonitrile (30 mL) for 8 hours.
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The mixture is cooled, neutralized with sodium bicarbonate, and filtered.
Characterization
Comparative Analysis of Methods
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Oxidation Reactions
The ketone group undergoes oxidation under acidic or basic conditions. For example:
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ in H₂SO₄ (0–5°C) | 3-(1-Ethyl-1H-pyrazol-4-yl)propanoic acid | 78% | |
| CrO₃ in acetic acid | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-oxopropanoic acid | 65% |
Mechanistic studies indicate the ketone is first protonated, followed by nucleophilic attack by water and subsequent elimination of CO₂ in strongly acidic media .
Reduction Reactions
The nitrile group is reduced to primary amines or imines using standard reducing agents:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| LiAlH₄ in THF (reflux, 6 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-aminopropane | 82% | |
| H₂/Pd-C (ethanol, RT, 12 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-iminopropane | 70% |
The nitrile-to-amine conversion proceeds via a two-electron reduction mechanism, forming an intermediate imine.
Nucleophilic Substitution
The nitrile group participates in displacement reactions with nucleophiles:
| Nucleophile/Reagent | Product | Yield | Source |
|---|---|---|---|
| NH₂OH·HCl (EtOH, reflux, 4 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-hydroxypropanamide | 88% | |
| CH₃SNa (DMF, 60°C, 3 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-thiomethylpropanenitrile | 75% |
Kinetic studies show the reaction follows second-order kinetics, with polar aprotic solvents enhancing reactivity.
Condensation Reactions
The active methylene group adjacent to the ketone facilitates condensations:
The reaction with hydrazine proceeds via enolate formation, followed by cyclization to form pyrazole derivatives .
Cyclization Pathways
Intramolecular cyclization under basic conditions yields heterocyclic systems:
| Base/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaOEt (reflux, 8 h) | 4-Ethyl-6-oxo-1,4-dihydropyridine-3-carbonitrile | 80% | |
| KOtBu (DME, 85°C, 29 h) | 1-Ethyl-4-(2-cyanoacetyl)pyrazole dimer | 95% |
Cyclization mechanisms involve deprotonation of the α-hydrogen to the ketone, followed by nucleophilic attack on the nitrile carbon.
Sulfonation and Sulfuration
The nitrile group reacts with sulfur-containing reagents:
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| SOCl₂ (reflux, 3 h) | 3-(1-Ethyl-1H-pyrazol-4-yl)-3-thioxopropanenitrile | 68% | |
| MsCl/Et₃N (CH₂Cl₂, 0°C) | 2-Methanesulfonyl-3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile | 73% |
Sulfonation occurs regioselectively at the nitrile group, forming stable sulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing pyrazole moieties, such as 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile, exhibit significant anticancer properties. A study demonstrated that derivatives of this compound could enhance apoptotic actions in human cancer cell lines (H460, A549, HT-29, and SMMC-7721) by inhibiting anti-apoptotic proteins . The structural characteristics of pyrazole allow for interactions with various biological targets, making it a promising scaffold for developing anticancer agents.
Anti-inflammatory and Antimicrobial Properties
The pyrazole framework is also linked to anti-inflammatory and antimicrobial activities. Compounds similar to this compound have been reported to exhibit these properties through mechanisms that involve the modulation of inflammatory pathways and microbial growth inhibition . This broad spectrum of activity positions such compounds as potential candidates for treating inflammatory diseases and infections.
Synthesis of Heterocyclic Compounds
The compound is utilized as a building block in the synthesis of various heterocyclic compounds. For instance, reactions involving this compound with electron-rich aromatic compounds can yield pyridine derivatives through rearrangement processes . These reactions are significant for developing new materials with tailored properties.
Formation of Enaminonitriles
In synthetic pathways, this compound has been shown to undergo condensation reactions with dimethylformamide dimethylacetal (DMFDMA), leading to the formation of enaminonitriles. These products have further reacted with malononitrile to yield dialkylaminopyridines . Such transformations highlight the compound's versatility in organic synthesis.
Development of Functional Materials
The unique structural features of this compound make it suitable for incorporation into functional materials. Its derivatives can serve as precursors for polymers or coatings that require specific thermal or mechanical properties. Research is ongoing to explore these applications further.
Case Studies and Data Tables
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism by which 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile
- Structural Differences : Features two methyl groups on the pyrazole ring (positions 3 and 5) instead of an ethyl group at N1.
- Reactivity: Undergoes aminolysis with 2-phenylenediamine to form benzimidazole derivatives, demonstrating displacement of the pyrazole moiety under reflux conditions .
- Applications : Used in synthesizing benzoxazoles and triazolopyrimidines, highlighting its utility in medicinal chemistry.
3-(1,5-Dimethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile
3-(1-Methyl-1H-pyrazol-4-yl)propanenitrile
- Structural Differences : Lacks the ketone group at position 3, reducing α-carbon reactivity.
- Applications : Primarily serves as a nitrile precursor for alkylation or coupling reactions .
Heterocyclic Derivatives with Non-Pyrazole Cores
3-(1H-Indol-3-yl)-3-oxopropanenitrile
3-(4-Methyl-2-(tosylamino)-thiazol-5-yl)-3-oxopropanenitrile
- Core Heterocycle: Thiazole with a tosylamino substituent.
- Reactivity: The tosylamino group enhances electrophilicity, enabling reactions with α,β-unsaturated nitriles to form fused thiazolo-pyrimidines .
Complex Pharmacologically Active Derivatives
3-[(3S,4R)-3-Methyl-6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,6-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile
- Structural Complexity : Incorporates a spirocyclic pyrrolopyrimidine system.
- Applications : Cocrystallized with 3,5-dimethylpyrazole for improved stability as a JAK inhibitor .
- Pharmacological Relevance : Demonstrates the impact of structural complexity on target selectivity compared to simpler pyrazole analogs.
3-((3R,4R)-3-((6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)(methyl)amino)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
- Molecular Weight : 314.39 g/mol (C₁₆H₂₂N₆O), significantly higher due to the fused pyrrolopyrimidine-piperidine scaffold .
- Role : Impurity in tofacitinib synthesis, emphasizing the importance of regiochemical control in drug development.
Comparative Data Table
Research Findings and Trends
- Reactivity Trends: Ethyl substitution at N1 in pyrazole derivatives enhances steric hindrance, reducing nucleophilic displacement compared to methyl-substituted analogs (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile readily undergoes aminolysis, while ethyl analogs require harsher conditions) .
- Pharmacological Potential: Complex derivatives like JAK inhibitors highlight the role of fused heterocycles in enhancing target affinity, whereas simpler pyrazole nitriles are more suited for scaffold diversification .
- Synthetic Utility : Ketone and nitrile groups in 3-oxopropanenitrile derivatives enable diverse pathways, including cyclocondensation (indole analogs) and cocrystallization (spirocyclic systems) .
Biological Activity
3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer therapies. This article explores the synthesis, biological properties, and mechanisms of action associated with this compound, supported by recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 1-ethyl-1H-pyrazole with appropriate nitrile precursors under controlled conditions. The purity of synthesized compounds is crucial; for instance, a purity greater than 95% is often required for biological testing .
Anti-Cancer Activity
Recent studies have highlighted the anti-cancer properties of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole moiety exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown inhibitory effects on human breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cells .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, various compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. The IC50 values for COX inhibition by related pyrazole compounds have been reported as low as 0.02 µM for COX-2, indicating strong anti-inflammatory activity .
| Compound | COX Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|
| Pyrazole Derivative A | 0.02 | 8.22 |
| Pyrazole Derivative B | 0.04 | 9.31 |
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Apoptotic Proteins : Some studies suggest that pyrazole derivatives can enhance apoptotic pathways by inhibiting anti-apoptotic proteins, thereby promoting cancer cell death .
- COX Enzyme Inhibition : The selective inhibition of COX enzymes contributes to the reduction of inflammatory mediators, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
- Reactive Oxygen Species Modulation : Pyrazole compounds may also modulate oxidative stress within cells, affecting cellular signaling pathways involved in cancer progression and inflammation .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives in clinical settings:
- Breast Cancer Treatment : In a study involving MCF-7 cells, treatment with a pyrazole derivative resulted in a significant reduction in cell viability compared to controls, demonstrating its potential as an anti-cancer agent.
- Inflammatory Disorders : In animal models of inflammation, compounds similar to this compound showed marked reductions in edema and pain scores compared to standard treatments like diclofenac .
Q & A
Basic Research Questions
Q. What are effective synthetic routes for 3-(1-ethyl-1H-pyrazol-4-yl)-3-oxopropanenitrile?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, similar β-ketonitrile derivatives are prepared by reacting cyanoacetamide intermediates with substituted pyrazoles under basic conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) . Purification typically involves column chromatography (ethyl acetate/hexane, 1:4) and recrystallization from 2-propanol or methanol .
Q. What safety precautions are critical when handling this compound?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .
Q. How can researchers purify this compound effectively?
- Purification Techniques :
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 1:4 ratio) to isolate the target compound .
- Recrystallization : Optimize solvent systems (e.g., methanol or 2-propanol) to enhance crystalline yield and purity .
Advanced Research Questions
Q. How can structural discrepancies in spectral data (NMR, IR) be resolved?
- Analytical Strategy :
- Single-Crystal X-ray Diffraction : Confirm molecular geometry and hydrogen-bonding patterns, as demonstrated for analogous pyrazole derivatives (mean C–C bond length: 0.007 Å; R factor: 0.064) .
- Cross-Validation : Compare experimental IR carbonyl stretches (~1700–1750 cm⁻¹) and nitrile peaks (~2200 cm⁻¹) with DFT-calculated spectra .
Q. What strategies optimize reaction yields in derivative synthesis?
- Optimization Parameters :
- Temperature Control : Maintain low temperatures (e.g., –20°C) to stabilize intermediates during diazomethane reactions .
- Solvent Selection : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity in cyclization steps .
- Catalysis : Piperidine or triethylamine accelerates enolate formation in β-ketonitrile syntheses .
Q. How can researchers design analogs for structure-activity relationship (SAR) studies?
- Design Framework :
- Core Modifications : Replace the ethyl group on the pyrazole with bulkier alkyl chains (e.g., isopropyl) to study steric effects .
- Electron-Withdrawing Groups : Introduce substituents (e.g., nitro, cyano) at the pyrazole’s 3-position to modulate electronic properties .
- Bioisosteres : Substitute the nitrile with carboxylate or amide groups to assess pharmacological relevance .
Q. What mechanistic insights explain cyclization reactions involving this compound?
- Proposed Mechanism :
Enolate Formation : Deprotonation of the β-ketonitrile by a base (e.g., triethylamine) generates a nucleophilic enolate .
Electrophilic Attack : The enolate reacts with electrophiles (e.g., chloroacetyl chloride) to form cyclic intermediates .
Aromatization : Oxidative agents (e.g., chloranil) dehydrogenate intermediates to stabilize aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
